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Compound of Interest

Compound Name: 1-Hydroxyguanidine sulfate

Cat. No.: B15565091 Get Quote

An In-Depth Technical Guide to 1-
Hydroxyguanidine Sulfate
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxyguanidine sulfate, a

compound of interest for its potential therapeutic applications. This document details its

chemical identity, biological activities, and known mechanisms of action, presenting data in a

clear and accessible format for researchers in drug discovery and development.

Chemical Identity and Properties
1-Hydroxyguanidine sulfate is the sulfate salt of 1-Hydroxyguanidine. It is a white crystalline

solid soluble in water.[1] Below is a summary of its key chemical identifiers and properties.

Table 1: Chemical Identifiers for 1-Hydroxyguanidine Sulfate
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Identifier Value Reference

CAS Number 6345-29-5 [1][2][3][4]

Related CAS 13115-21-4 (parent) [2]

Molecular Formula C₂H₁₂N₆O₆S [2]

Molecular Weight 248.22 g/mol [2]

IUPAC Name
bis(2-

hydroxyguanidine);sulfuric acid
[2]

InChI

InChI=1S/2CH5N3O.H2O4S/c

22-1(3)4-5;1-5(2,3)4/h25H,

(H4,2,3,4);(H2,1,2,3,4)

[1][2]

InChIKey
MTGDDPZRXSDPFH-

UHFFFAOYSA-N
[1][2]

SMILES
C(=NO)(N)N.C(=NO)

(N)N.OS(=O)(=O)O
[1][2]

EC Number 228-749-0 [1][2]

Synonyms

Bis(hydroxyguanidinium)

sulphate, Hydroxyguanidine

hemisulfate, Guanidine, N-

hydroxy-, sulfate (2:1)

[2][4]

Biological Activity and Mechanism of Action
1-Hydroxyguanidine and its derivatives have demonstrated notable antitumor and antiviral

activities.[5] The primary mechanisms of action are believed to be the inhibition of

ribonucleotide reductase and interaction with nitric oxide synthase.

Antitumor Activity: Inhibition of Ribonucleotide
Reductase
A key target of N-hydroxyguanidine compounds is ribonucleotide reductase (RNR), a critical

enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and
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repair. By inhibiting RNR, these compounds effectively halt DNA synthesis, leading to cell cycle

arrest and apoptosis in rapidly proliferating cancer cells. Derivatives of N-hydroxy-N'-

aminoguanidine have been shown to be non-competitive inhibitors of RNR with respect to the

substrates CDP and ADP.[6]
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Caption: Inhibition of Ribonucleotide Reductase by 1-Hydroxyguanidine.

Interaction with Nitric Oxide Synthase
N-hydroxyguanidines, including 1-Hydroxyguanidine, can also interact with nitric oxide

synthase (NOS). These compounds can act as substrates for NOS, leading to the production of

nitric oxide (NO).[1][7] The oxidation of N-hydroxyguanidines by NOS can result in the

formation of NO and the corresponding urea in a 1:1 molar ratio.[1] This production of NO can

have various physiological effects, including vasodilation.
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Caption: Interaction of 1-Hydroxyguanidine with the Nitric Oxide Synthase Pathway.

Quantitative Data
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The following table summarizes the available quantitative data on the biological activity of N-

hydroxyguanidine derivatives. It is important to note that these values are for derivatives and

not for 1-Hydroxyguanidine sulfate itself, but they provide a strong indication of the potency

of this class of compounds.

Table 2: In Vitro Activity of N-hydroxy-N'-aminoguanidine Derivatives
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Compound/De
rivative

Assay
Cell
Line/Enzyme

IC₅₀ / Kᵢ (µM) Reference

2',3',4'-

trihydroxybenzyli

dene-HAG

Cell Growth

Inhibition
L1210 7.8 [2]

3',4',5'-

trihydroxybenzyli

dene-HAG

Cell Growth

Inhibition
L1210 11.9 [2]

2',3',4'-

trihydroxybenzyli

dene-HAG

Cell Growth

Inhibition
HT-29 196 [2]

3',4',5'-

trihydroxybenzyli

dene-HAG

Cell Growth

Inhibition
HT-29 234 [2]

HAG Derivatives

Ribonucleotide

Reductase

Inhibition (CDP)

Ehrlich Ascites

Tumor Cells
3.4 - 543 (Ki) [6]

HAG Derivatives

Ribonucleotide

Reductase

Inhibition (ADP)

Ehrlich Ascites

Tumor Cells

2- to 10-fold

lower than for

CDP

[6]

Novel N-

hydroxyguanidin

e derivatives

Anticancer

Activity
L1210 7.80 - 126 (ID₅₀) [5]

Novel N-

hydroxyguanidin

e derivatives

Antiviral Activity

Chicken Embryo

Fibroblasts

(Rous Sarcoma

Virus)

2.76 - 195.2

(ID₅₀)
[5]

Experimental Protocols
Detailed experimental protocols for 1-Hydroxyguanidine sulfate are not readily available in

the published literature. However, based on methodologies used for similar N-
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hydroxyguanidine derivatives, representative protocols are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a general representation for determining the cytotoxic effects of a compound on

a cancer cell line, such as L1210 mouse leukemia cells.
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Workflow for In Vitro Cytotoxicity (MTT) Assay
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Caption: A Generalized Workflow for an MTT-based Cytotoxicity Assay.
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Methodology:

Cell Culture: L1210 cells are cultured in an appropriate medium supplemented with fetal

bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x

10³ to 1 x 10⁴ cells per well and allowed to attach overnight.

Compound Treatment: A stock solution of 1-Hydroxyguanidine sulfate is prepared and

serially diluted to the desired concentrations. The cells are then treated with these dilutions.

A vehicle control (medium without the compound) is also included.

Incubation: The plates are incubated for a period of 48 to 72 hours.

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-

diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.

During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple

formazan product.

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well

to dissolve the formazan crystals.

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of

approximately 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The

IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined

by plotting the percentage of viability against the compound concentration.

Ribonucleotide Reductase Inhibition Assay
This is a representative protocol for measuring the inhibitory activity of a compound against

ribonucleotide reductase.

Methodology:

Enzyme Preparation: Ribonucleotide reductase is partially purified from a suitable source,

such as Ehrlich ascites tumor cells.
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Assay Mixture: The standard assay mixture contains a buffer (e.g., HEPES), a reducing

agent (e.g., dithiothreitol), magnesium acetate, ATP, the radiolabeled substrate (e.g.,

[¹⁴C]CDP or [¹⁴C]ADP), and the enzyme preparation.

Inhibition Study: Various concentrations of 1-Hydroxyguanidine sulfate are pre-incubated

with the enzyme before the addition of the substrate.

Enzyme Reaction: The reaction is initiated by the addition of the radiolabeled substrate and

incubated at 37°C for a specified time (e.g., 30 minutes).

Reaction Termination: The reaction is stopped by heating or the addition of acid.

Product Separation: The deoxyribonucleotide product is separated from the ribonucleotide

substrate, often using an enzymatic degradation of the unreacted substrate followed by

separation of the resulting nucleosides by chromatography (e.g., thin-layer chromatography

or HPLC).

Quantification: The amount of radiolabeled deoxyribonucleoside is quantified using liquid

scintillation counting.

Data Analysis: The percentage of inhibition is calculated for each concentration of the

inhibitor. The IC₅₀ and/or Kᵢ values are then determined from this data.

Synthesis
A general method for the preparation of N-hydroxyguanidines involves the conversion of

primary amines to protected N-hydroxyguanidines in a one-pot procedure, followed by

deprotection.[8] Another approach involves the reaction of 2-benzyloxyguanidine with various

reagents followed by catalytic hydrogenation to yield N-hydroxyguanidine derivatives.[9] The

synthesis of guanidine sulfates, in general, can be achieved by reacting urea with sulfamic acid

or its salts at elevated temperatures.[10]

Conclusion
1-Hydroxyguanidine sulfate is a promising chemical entity with demonstrated potential as an

antitumor and antiviral agent. Its mechanisms of action, primarily through the inhibition of

ribonucleotide reductase and interaction with nitric oxide synthase, offer multiple avenues for
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therapeutic intervention. The data and protocols presented in this guide are intended to provide

a solid foundation for researchers and scientists to further explore the therapeutic potential of

this and related compounds. Further detailed studies are warranted to fully elucidate its

pharmacological profile and to develop it into a potential clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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